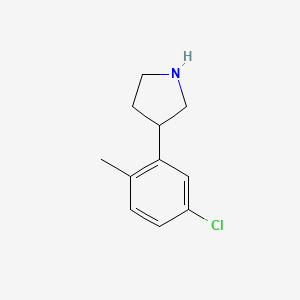
6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 6-position, a pyridin-2-yl group at the 2-position, and a carboxylic acid group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloropyrimidine-4-carboxylic acid with 2-pyridylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyridine and pyrimidine rings can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 6-substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2,6-Dichloropyridine-4-carboxylic acid: Similar in structure but with two chlorine atoms and no pyridin-2-yl group.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridin-2-yl and pyrimidine core but differ in other substituents.
Uniqueness: 6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the chlorine atom and the pyridin-2-yl group enhances its reactivity and potential for diverse applications in medicinal chemistry .
Properties
Molecular Formula |
C10H6ClN3O2 |
|---|---|
Molecular Weight |
235.62 g/mol |
IUPAC Name |
6-chloro-2-pyridin-2-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H6ClN3O2/c11-8-5-7(10(15)16)13-9(14-8)6-3-1-2-4-12-6/h1-5H,(H,15,16) |
InChI Key |
LGMLELWZZXGFBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=N2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


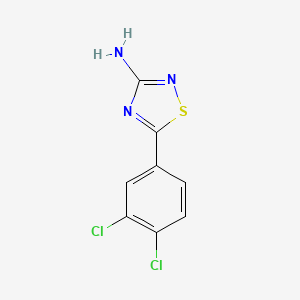
![N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B13203302.png)
![5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid](/img/structure/B13203305.png)

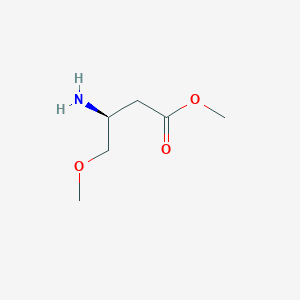
![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13203316.png)
methanol](/img/structure/B13203319.png)
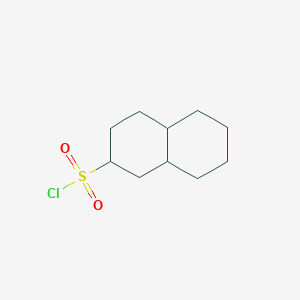
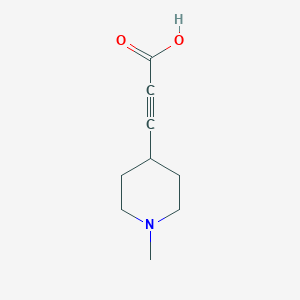
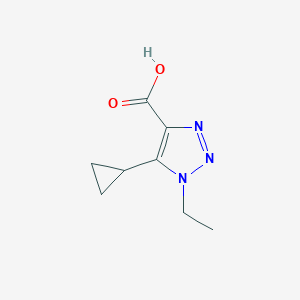

![8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13203345.png)

